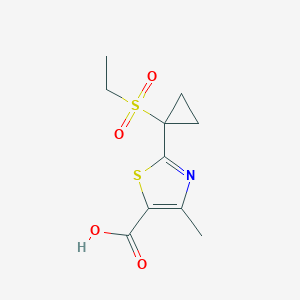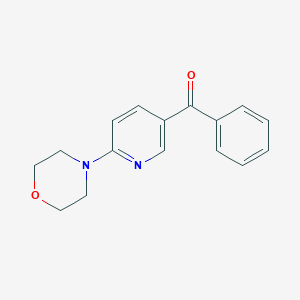
3-(1-Isopropylpiperidin-2-yl)pyridine-2(1H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Isopropylpiperidin-2-yl)pyridin-2(1H)-thion ist eine heterocyclische Verbindung, die einen Piperidinring aufweist, der mit einem Pyridinring mit einer Thiongruppe verschmolzen ist. Diese Verbindung gehört zur breiteren Klasse der Piperidinderivate, die für ihre bedeutenden Rollen in der medizinischen Chemie und pharmazeutischen Anwendungen bekannt sind .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-(1-Isopropylpiperidin-2-yl)pyridin-2(1H)-thion beinhaltet typischerweise die Cyclisierung geeigneter Vorstufen unter spezifischen Bedingungen. Ein übliches Verfahren beinhaltet die Reaktion von 2-Brom-3-(1-Isopropylpiperidin-2-yl)pyridin mit Thioharnstoff in Gegenwart einer Base wie Kaliumcarbonat. Die Reaktion wird üblicherweise in einem polaren Lösungsmittel wie Dimethylformamid (DMF) bei erhöhten Temperaturen durchgeführt .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab, mit Optimierungen für Ausbeute und Reinheit. Kontinuierliche Flussreaktoren und automatisierte Syntheseplattformen werden häufig eingesetzt, um eine gleichbleibende Produktionsqualität und Effizienz zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-(1-Isopropylpiperidin-2-yl)pyridin-2(1H)-thion kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder m-Chlorperbenzoesäure zu Sulfoxiden oder Sulfonen oxidiert werden.
Reduktion: Reduktionsreaktionen können die Thiongruppe mit Reduktionsmitteln wie Lithiumaluminiumhydrid in eine Thiolgruppe umwandeln.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, m-Chlorperbenzoesäure.
Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid.
Substitution: Amine, Alkoxide, halogenierte Lösungsmittel.
Hauptprodukte, die gebildet werden
Oxidation: Sulfoxide, Sulfone.
Reduktion: Thiole.
Substitution: Verschiedene substituierte Pyridinderivate.
Wissenschaftliche Forschungsanwendungen
3-(1-Isopropylpiperidin-2-yl)pyridin-2(1H)-thion hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und antikrebserzeugender Eigenschaften.
Medizin: Als potenzieller therapeutischer Wirkstoff untersucht, da er mit verschiedenen biologischen Zielstrukturen interagieren kann.
Industrie: Wird bei der Entwicklung neuer Materialien und als Katalysator in bestimmten chemischen Reaktionen verwendet.
Wirkmechanismus
Der Wirkmechanismus von 3-(1-Isopropylpiperidin-2-yl)pyridin-2(1H)-thion beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Thiongruppe kann kovalente Bindungen mit nucleophilen Stellen an Proteinen bilden, was zur Hemmung der Enzymaktivität führt. Zusätzlich können der Piperidin- und Pyridinring mit verschiedenen Rezeptoren und Ionenkanälen interagieren, ihre Aktivität modulieren und zu therapeutischen Effekten führen .
Wirkmechanismus
The mechanism of action of 3-(1-Isopropylpiperidin-2-yl)pyridine-2(1H)-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. Additionally, the piperidine and pyridine rings can interact with various receptors and ion channels, modulating their activity and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-Brom-3-(1-Isopropylpiperidin-2-yl)pyridin: Ein Vorläufer bei der Synthese der Zielverbindung.
2-Chlor-4-(2-(1-Isopropylpiperidin-2-yl)ethyl)pyridin: Ein weiteres Piperidin-Pyridinderivat mit potenziellen therapeutischen Anwendungen
Einzigartigkeit
3-(1-Isopropylpiperidin-2-yl)pyridin-2(1H)-thion ist aufgrund seiner Thiongruppe einzigartig, die im Vergleich zu anderen Piperidin-Pyridinderivaten eine eindeutige chemische Reaktivität und biologische Aktivität verleiht. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieanwendungen .
Eigenschaften
Molekularformel |
C13H20N2S |
|---|---|
Molekulargewicht |
236.38 g/mol |
IUPAC-Name |
3-(1-propan-2-ylpiperidin-2-yl)-1H-pyridine-2-thione |
InChI |
InChI=1S/C13H20N2S/c1-10(2)15-9-4-3-7-12(15)11-6-5-8-14-13(11)16/h5-6,8,10,12H,3-4,7,9H2,1-2H3,(H,14,16) |
InChI-Schlüssel |
XLVUXPKXOVRETI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1CCCCC1C2=CC=CNC2=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![3,5-Dichloro-8-(trifluoromethyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11798860.png)
